N-(biphenyl-4-ylmethyl)-1-ethyl-1H-tetrazol-5-amine
Overview
Description
Preparation Methods
The synthesis of N-(biphenyl-4-ylmethyl)-1-ethyl-1H-tetrazol-5-amine typically involves multiple steps. One common method involves the reaction of biphenyl-4-carbaldehyde with ethylamine to form an intermediate Schiff base, which is then cyclized with sodium azide to form the tetrazole ring. The reaction conditions often require the use of a solvent such as ethanol and a catalyst like zinc bromide to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for scalability and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
N-(biphenyl-4-ylmethyl)-1-ethyl-1H-tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation with bromine can yield brominated biphenyl derivatives, while nitration with nitric acid can produce nitro-biphenyl compounds.
Scientific Research Applications
N-(biphenyl-4-ylmethyl)-1-ethyl-1H-tetrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(biphenyl-4-ylmethyl)-1-ethyl-1H-tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
N-(biphenyl-4-ylmethyl)-1-ethyl-1H-tetrazol-5-amine can be compared with other biphenyl and tetrazole derivatives, such as:
5-(biphenyl-4-ylmethyl)-1H-tetrazole: Similar structure but lacks the ethyl group, which may affect its biological activity and solubility.
N,N-dimethyl-5-(biphenyl-4-yl)methyl-tetrazole-1-carboxamide: Another biphenyl-tetrazole derivative with different substituents, leading to variations in pharmacological properties.
The uniqueness of this compound lies in its specific combination of biphenyl and tetrazole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-N-[(4-phenylphenyl)methyl]tetrazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-2-21-16(18-19-20-21)17-12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPOKLPOOGJYAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)NCC2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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